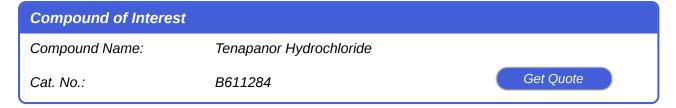


Application Notes and Protocols for Tenapanor Administration in Preclinical Rodent Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Tenapanor in preclinical rodent models, summarizing key quantitative data and detailing experimental protocols. This document is intended to guide researchers in designing and executing studies to evaluate the pharmacodynamic and pharmacokinetic properties of Tenapanor.

Introduction to Tenapanor

Tenapanor is a first-in-class, minimally absorbed, small-molecule inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3).[1][2] NHE3 is predominantly expressed on the apical surface of the enterocytes in the small intestine and colon and plays a crucial role in sodium absorption.[1] By inhibiting NHE3, Tenapanor reduces sodium uptake from the gut, leading to increased intestinal fluid and accelerated transit.[1][3] This mechanism of action makes it effective in treating constipation-predominant irritable bowel syndrome (IBS-C). Additionally, Tenapanor has been shown to reduce intestinal phosphate absorption, offering a therapeutic approach for hyperphosphatemia in chronic kidney disease.[4][5]

Signaling Pathway of Tenapanor

Tenapanor's primary mechanism of action is the inhibition of the NHE3 transporter on the apical membrane of intestinal epithelial cells. This inhibition sets off a cascade of events leading to its therapeutic effects.



Caption: Mechanism of action of Tenapanor in the intestinal enterocyte.

Quantitative Data Summary

The following tables summarize the dosing and key findings from various preclinical studies of Tenapanor in rodent models.

Table 1: Tenapanor Dosing in Rodent Models

Animal Model	Indication	Route of Administr ation	Vehicle	Dose Range	Frequenc y	Referenc e(s)
Sprague- Dawley Rat	Hyperphos phatemia	Oral Gavage	Water	0.1 - 3 mg/kg	Single or Repeated	[6]
Sprague- Dawley Rat	Constipatio n	Oral Gavage	Water	0.3 - 3 mg/kg	Single or Repeated	[6]
Wistar Rat	Toxicology	Oral Gavage	0.5% w/v Carboxyme thyl cellulose, Corn oil, Water	10 ml/kg (vehicle)	Daily for 90 days	[7]
cftr-/- Mouse	Intestinal Obstruction	Oral Gavage	PBS (pH 6.0)	30 mg/kg	Twice daily	[8]

Table 2: Pharmacodynamic Effects of Tenapanor in Rodent Models



Animal Model	Dose	Key Findings	Reference(s)
Sprague-Dawley Rat	0.15, 0.3, 0.5 mg/kg (single dose)	Decreased urinary phosphate and sodium content after a high-phosphate meal. Increased cecal water volume, phosphate, and sodium content.	[9]
Sprague-Dawley Rat	0.3 and 1.0 mg/kg (4 days)	Dose-dependent reduction in urinary sodium and increase in fecal sodium.	[6]
cftr-/- Mouse	30 mg/kg (twice daily for 21 days)	Significant increase in stool water content and stool alkalinity. Significant decrease in gastrointestinal transit time.	[8]
Acetic Acid-sensitized Rat	0.5 mg/kg (twice daily)	Reversed increased visceral motor response to colorectal distension.	[10]

Experimental Protocols

Detailed methodologies for key experiments cited in preclinical studies of Tenapanor are provided below.

Tenapanor Formulation and Administration

Objective: To prepare and administer Tenapanor to rodent models.

Materials:

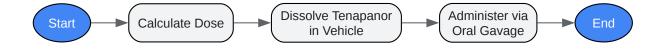
• Tenapanor hydrochloride



- Vehicle (e.g., sterile water, 1x Phosphate Buffered Saline (PBS) pH 6.0, or 0.5% w/v carboxymethyl cellulose)[6][7][8]
- Vortex mixer
- Oral gavage needles (20-22 gauge for rats, 22-24 gauge for mice)
- Syringes (1-3 mL)

Procedure:

- Calculate the required amount of Tenapanor based on the desired dose and the body weight
 of the animals.
- Dissolve the calculated amount of **Tenapanor hydrochloride** in the chosen vehicle.[6] For suspensions like carboxymethyl cellulose, ensure thorough mixing using a vortex mixer.
- The final volume for oral gavage should be appropriate for the animal size (e.g., 5-10 mL/kg for rats, 10 mL/kg for mice).
- Administer the formulation via oral gavage using a proper-sized needle and syringe. Ensure
 the needle is inserted into the esophagus and not the trachea.
- For studies requiring it, a vehicle-only group should be included as a control.



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Caption: Workflow for Tenapanor administration via oral gavage.

Assessment of Intestinal Permeability

Objective: To measure in vivo intestinal permeability.

Principle: This protocol is based on the oral administration of fluorescein isothiocyanate-dextran (FITC-dextran) and the subsequent measurement of its concentration in the blood. Increased

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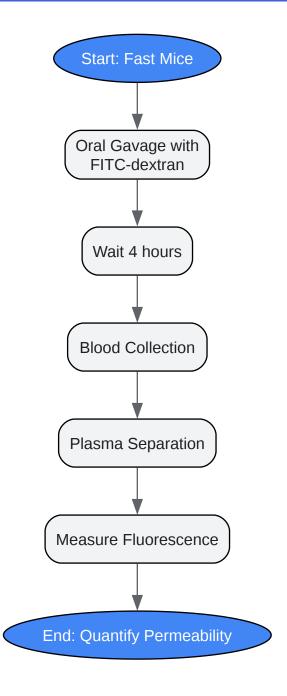
levels of FITC-dextran in the circulation indicate compromised intestinal barrier function.[11][12]

Materials:

- FITC-dextran (4 kDa)
- Sterile 1x PBS
- Anesthesia (e.g., isoflurane)
- Blood collection tubes (e.g., heparinized capillary tubes)
- Microplate spectrophotofluorometer

- Fast mice for 4-6 hours prior to the experiment, with free access to water.[13]
- Prepare an 80 mg/mL solution of FITC-dextran in sterile 1x PBS.[13]
- Administer 150 μL of the FITC-dextran solution to each mouse via oral gavage.[13]
- Four hours after gavage, collect blood via a suitable method (e.g., tail nick or cardiac puncture under anesthesia).[11][13]
- Centrifuge the blood to separate the plasma.
- Measure the fluorescence of the plasma samples using a microplate spectrophotofluorometer with an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.[12]
- Prepare a standard curve using known concentrations of FITC-dextran to quantify the amount in the plasma samples.





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Caption: Experimental workflow for assessing intestinal permeability.

Assessment of Visceral Hypersensitivity

Objective: To evaluate visceral pain and hypersensitivity in a rat model.

Principle: This protocol uses colorectal distension (CRD) to induce a visceral pain response, which is quantified by measuring the abdominal withdrawal reflex (AWR). A lower threshold for

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AWR indicates visceral hypersensitivity. Acetic acid is often used to induce a state of visceral hypersensitivity.[14][15]

Materials:

- Male Sprague-Dawley or Wistar rats
- 4% acetic acid solution
- Balloon catheter for colorectal distension
- Pressure transducer and data acquisition system
- Restraint devices

- Induction of Hypersensitivity (Optional): To induce a hypersensitive state, instill a 4% acetic acid solution into the colon of anesthetized rats.[14] Allow for a recovery period (e.g., 7 days) for the acute inflammation to subside, leaving a state of visceral hypersensitivity.[14]
- Catheter Placement: Insert a lubricated balloon catheter into the distal colon of a conscious, restrained rat.
- Acclimatization: Allow the animal to acclimate to the restraint for a period before starting the distension protocol.
- Colorectal Distension: Apply phasic distensions of increasing pressure or volume (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mL for 30 seconds each, with a 4-minute interval).[14]
- AWR Scoring: Visually observe and score the AWR for each distension level on a scale of 0 to 4, where:
 - 0 = No behavioral response
 - 1 = Brief head movement followed by immobility
 - 2 = Contraction of abdominal muscles



- 3 = Lifting of the abdomen
- 4 = Body arching and lifting of the pelvis[16]
- Administer Tenapanor or vehicle prior to the CRD procedure to assess its effect on visceral sensitivity.

Fecal and Urinary Electrolyte Analysis

Objective: To measure sodium and phosphate levels in feces and urine.

Materials:

- · Metabolic cages for separate collection of feces and urine
- Ion chromatography system or flame photometer for sodium analysis[6]
- · Colorimetric assay kits for phosphate analysis

- House individual rats in metabolic cages.
- Administer Tenapanor or vehicle as per the study design.
- Collect feces and urine over a specified period (e.g., 16-24 hours).
- Fecal Sample Preparation:
 - Record the total weight of the collected feces.
 - Homogenize the fecal sample.
 - Perform an extraction to solubilize the electrolytes.
- Urine Sample Preparation:
 - Measure the total volume of urine collected.



- Centrifuge the urine to remove any particulate matter.
- Analysis:
 - Analyze the sodium concentration in the prepared fecal and urine samples using ion chromatography or flame photometry.
 - Determine the phosphate concentration using a suitable colorimetric assay, such as the Fiske and Subbarow method, which involves the formation of a phosphomolybdate complex.[17]

Serum Phosphorus Measurement

Objective: To determine the concentration of inorganic phosphorus in serum.

Materials:

- · Blood collection supplies
- Centrifuge
- Colorimetric phosphate assay kit (e.g., based on the reaction with ammonium molybdate)[17]
- Spectrophotometer

- Collect blood from the animals at specified time points.
- Allow the blood to clot and then centrifuge to separate the serum.
- Perform a colorimetric assay on the serum samples according to the manufacturer's instructions. The principle typically involves the reaction of inorganic phosphate with ammonium molybdate in an acidic solution to form a colored complex.[17][18]
- Measure the absorbance of the resulting solution at the appropriate wavelength (e.g., 660 nm for the molybdenum blue method).[17]



• Calculate the serum phosphorus concentration by comparing the absorbance to a standard curve prepared with known concentrations of phosphate.

Conclusion

The protocols and data presented in these application notes provide a comprehensive resource for researchers investigating the preclinical effects of Tenapanor in rodent models. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of Tenapanor's therapeutic potential.

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